molecular formula C15H11ClN2O4S B5764927 4-chloro-3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoic acid

4-chloro-3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoic acid

Cat. No.: B5764927
M. Wt: 350.8 g/mol
InChI Key: RYZLRYMWZFTPFT-GQCTYLIASA-N
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Description

4-chloro-3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes a furan ring, a chloro-substituted benzene ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: The chloro group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the carbamothioyl group: This group can be introduced through the reaction of an amine with carbon disulfide and an appropriate electrophile.

    Coupling reactions: The final compound is formed through coupling reactions that link the furan ring, chloro-substituted benzene ring, and carbamothioyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or amines under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohols or amines corresponding to the reduced functional groups.

    Substitution: Compounds with the chloro group replaced by other nucleophiles.

Scientific Research Applications

4-chloro-3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoic acid would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. If it is used in a biochemical assay, it may act as a substrate or inhibitor of a particular enzyme. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid: This compound has a similar structure but lacks the carbamothioyl group.

    (2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid: This compound has a similar furan and chloro-substituted benzene ring but differs in the rest of the structure.

Uniqueness

4-chloro-3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the carbamothioyl group, which may impart distinct chemical and biological properties. This uniqueness could make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4S/c16-11-5-3-9(14(20)21)8-12(11)17-15(23)18-13(19)6-4-10-2-1-7-22-10/h1-8H,(H,20,21)(H2,17,18,19,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZLRYMWZFTPFT-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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